4-(3,3,3-Trifluoropropyl)phenol

Description

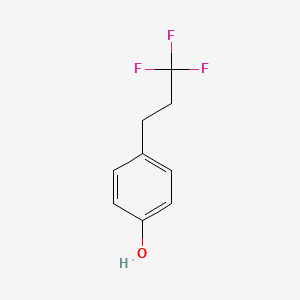

4-(3,3,3-Trifluoropropyl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted at the para position with a 3,3,3-trifluoropropyl moiety (-CF₂CH₂CH₃). The electron-withdrawing nature of the trifluoromethyl group may also increase the acidity of the phenolic hydroxyl group compared to non-fluorinated alkylphenols .

Properties

CAS No. |

49802-34-8 |

|---|---|

Molecular Formula |

C9H9F3O |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-(3,3,3-trifluoropropyl)phenol |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2 |

InChI Key |

JSBATMDYLPVVSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzamides and Sulfonamides

4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide ():

- Structure : A benzamide derivative with a thiazole ring and trifluoropropyl group.

- Activity : Inhibits Mycobacterium tuberculosis EthR transcriptional repressor, demonstrating scaffold versatility for antimicrobial drug design .

- Comparison: Unlike 4-(3,3,3-Trifluoropropyl)phenol, this compound’s amide linkage and heterocyclic thiazole group enhance target specificity for bacterial enzymes.

4-Hydroxy-N-(4-hydroxyphenyl)-N-(3,3,3-trifluoropropyl)benzenesulfonamide ():

- Structure: A sulfonamide with dual phenolic groups and a trifluoropropyl chain.

- Comparison: The sulfonamide backbone and additional hydroxyl groups differentiate it from this compound, enabling broader receptor interactions.

Pesticides and Agrochemicals

- Structure : Benzyl ether containing a 3,3,3-trifluoropropyl group.

- Application : Used as a pesticide, leveraging the trifluoropropyl group’s resistance to enzymatic degradation .

- Comparison: The ether linkage in flufenprox contrasts with the phenolic hydroxyl in this compound, affecting solubility and environmental persistence.

Alkylphenol Derivatives

4-Propylphenol (CAS 645-56-7) and 4-Cyclopropylphenol (CAS 10292-61-2) ():

- Structure: Phenol with non-fluorinated alkyl substituents.

- Comparison: The trifluoropropyl group in this compound introduces stronger electronegativity and lower basicity compared to propyl or cyclopropyl analogs, altering reactivity and bioavailability .

Structural and Functional Analysis Table

Key Research Findings

- Pharmaceutical Relevance : The trifluoropropyl group is frequently incorporated into bioactive molecules to improve binding affinity and metabolic stability. For example, derivatives like BDM41906 () and 7cA-3 () highlight its utility in antitubercular and antidiabetic agents, respectively .

- Material Science : Polymers containing trifluoropropyl groups, such as Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]] (), exhibit enhanced thermal and chemical resistance, underscoring industrial applications .

- Synthetic Versatility : The compound serves as a precursor for complex molecules, including Cangrelor (), an antiplatelet agent with a trifluoropropylthio moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.